N-[furan-2-yl(phenyl)methyl]-1-propanoylpyrrolidine-3-carboxamide
Description
N-[furan-2-yl(phenyl)methyl]-1-propanoylpyrrolidine-3-carboxamide is a complex organic compound that features a furan ring, a phenyl group, and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[furan-2-yl(phenyl)methyl]-1-propanoylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-17(22)21-11-10-15(13-21)19(23)20-18(16-9-6-12-24-16)14-7-4-3-5-8-14/h3-9,12,15,18H,2,10-11,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCDQBANYQXVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[furan-2-yl(phenyl)methyl]-1-propanoylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reductive amination of a suitable carbonyl compound with an amine.
Coupling Reactions: The final step involves coupling the furan-phenyl intermediate with the pyrrolidine derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[furan-2-yl(phenyl)methyl]-1-propanoylpyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, N-[furan-2-yl(phenyl)methyl]-1-propanoylpyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the furan and pyrrolidine rings suggests it could interact with various biological targets, potentially leading to the discovery of new drugs or therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[furan-2-yl(phenyl)methyl]-1-propanoylpyrrolidine-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan ring could participate in π-π interactions with aromatic amino acids, while the amide bond might form hydrogen bonds with protein backbones.
Comparison with Similar Compounds
Similar Compounds
- N-[furan-2-yl(phenyl)methyl]-1-acetylpyrrolidine-3-carboxamide
- N-[furan-2-yl(phenyl)methyl]-1-butanoylpyrrolidine-3-carboxamide
- N-[furan-2-yl(phenyl)methyl]-1-propanoylpiperidine-3-carboxamide
Uniqueness
N-[furan-2-yl(phenyl)methyl]-1-propanoylpyrrolidine-3-carboxamide is unique due to the specific combination of its functional groups. The presence of the furan ring, phenyl group, and pyrrolidine ring in a single molecule provides a distinct set of chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
